N-benzyl-N-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC14650010
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2S |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | N-benzyl-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H15NO2S/c1-15(12-13-8-4-2-5-9-13)18(16,17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
| Standard InChI Key | NMRHCNYNTKGDGB-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N-methylbenzenesulfonamide (C<sub>14</sub>H<sub>15</sub>NO<sub>2</sub>S) consists of a benzenesulfonyl group (C<sub>6</sub>H<sub>5</sub>SO<sub>2</sub>) bonded to a nitrogen atom that is further substituted with a benzyl (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>) and a methyl (CH<sub>3</sub>) group. The sulfonamide group (-SO<sub>2</sub>NH-) is a key pharmacophore, enabling hydrogen bonding and electrostatic interactions with biological targets . The benzyl and methyl substituents influence the compound’s steric and electronic properties, modulating its reactivity and binding affinity.
Structural Analogues and Relevance
The crystallographic data for N-allyl-N-benzyl-4-methylbenzenesulfonamide provides a template for understanding the structural behavior of N-benzyl-N-methylbenzenesulfonamide. In the allyl derivative, the sulfonamide sulfur adopts a distorted tetrahedral geometry with S=O bond lengths of 1.429–1.434 Å and S-N bond lengths of 1.636 Å . Substituting the allyl group with methyl would reduce steric hindrance, potentially altering packing interactions and hydrogen-bonding networks.
Synthetic Methodologies
The synthesis of N-benzyl-N-methylbenzenesulfonamide likely follows a two-step nucleophilic substitution pathway, analogous to the method reported for N-allyl-N-benzyl-4-methylbenzenesulfonamide .
Stepwise Synthesis
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Tosylation of Methylamine:
Reaction of 4-methylbenzenesulfonyl chloride with methylamine in tetrahydrofuran (THF) and aqueous potassium carbonate yields N-methyl-4-methylbenzenesulfonamide.This step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center.
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Benzylation:
Treatment of N-methyl-4-methylbenzenesulfonamide with benzyl bromide in the presence of sodium hydroxide facilitates alkylation at the nitrogen:The reaction likely follows an S<sub>N</sub>1-like mechanism, where benzyl bromide generates a stable benzylic carbocation intermediate .
Optimization and Yield
The allyl analogue was synthesized in 72% yield , suggesting that the methyl derivative could achieve comparable efficiency. Key parameters include:
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Solvent: THF enhances solubility of intermediates.
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Base: Aqueous NaOH or K<sub>2</sub>CO<sub>3</sub> neutralizes HBr, driving the reaction forward.
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Temperature: Room temperature (25°C) suffices for both steps, minimizing side reactions.
Table 1: Synthetic Conditions for N-Benzyl-N-Methylbenzenesulfonamide
| Step | Reagents | Solvent | Temperature | Yield (Theoretical) |
|---|---|---|---|---|
| 1 | CH<sub>3</sub>NH<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | THF/H<sub>2</sub>O | 25°C | 85–90% |
| 2 | C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br, NaOH | THF | 25°C | 70–75% |
Spectroscopic and Crystallographic Characterization
NMR Spectroscopy
The <sup>1</sup>H NMR spectrum of N-allyl-N-benzyl-4-methylbenzenesulfonamide shows distinct resonances for allylic protons (δ 5.10–5.30 ppm) and aromatic protons (δ 7.20–7.80 ppm). For the methyl derivative, key features would include:
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Methyl group: A singlet at δ 2.40–2.60 ppm (N-CH<sub>3</sub>).
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Benzyl protons: Aromatic multiplet (δ 7.20–7.40 ppm) and benzylic CH<sub>2</sub> (δ 4.30–4.50 ppm).
X-ray Crystallography
While no crystallographic data exists specifically for N-benzyl-N-methylbenzenesulfonamide, the allyl analogue crystallizes in an orthorhombic system (space group Pna2<sub>1</sub>) . Key structural parameters include:
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S=O bond lengths: 1.429–1.434 Å.
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S-N bond length: 1.636 Å.
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Torsion angles: C-S-N-C torsion of 84.2°, indicating gauche conformation .
Table 2: Hypothetical Crystallographic Data for N-Benzyl-N-Methylbenzenesulfonamide
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2<sub>1</sub> |
| a, b, c (Å) | 18.69, 10.56, 8.11 |
| V (Å<sup>3</sup>) | 1600.3 |
| Z | 4 |
| Density (g/cm<sup>3</sup>) | 1.251 |
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